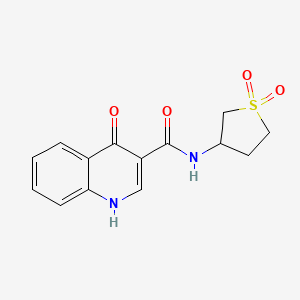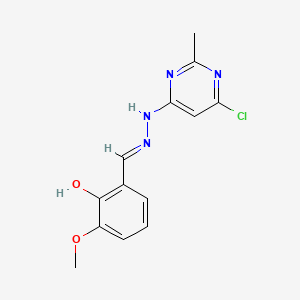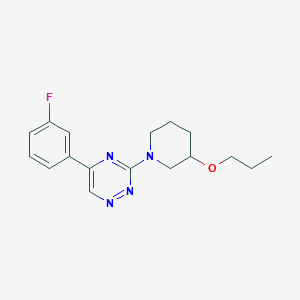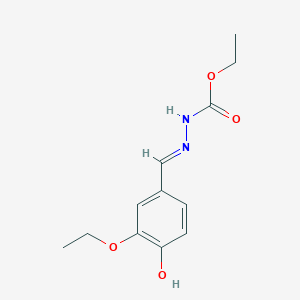
N-(1,1-dioxidotetrahydro-3-thienyl)-4-hydroxy-3-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,1-dioxidotetrahydro-3-thienyl)-4-hydroxy-3-quinolinecarboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a valuable tool for investigating various biological processes.
Mécanisme D'action
Target of Action
The primary target of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxyquinoline-3-carboxamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
This compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels affects various biochemical pathways. GIRK channels are involved in numerous physiological processes and potential targets for various indications, such as pain perception, epilepsy, reward/addiction, and anxiety .
Result of Action
The activation of GIRK channels by this compound leads to changes in cell excitability. This can have various effects at the molecular and cellular level, depending on the specific physiological context .
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(1,1-dioxidotetrahydro-3-thienyl)-4-hydroxy-3-quinolinecarboxamide in lab experiments is its ability to bind to specific proteins. This can help researchers better understand the function of these proteins and how they interact with other molecules in the body. Additionally, the compound is relatively easy to synthesize and can be produced in large quantities for research purposes.
One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. This can make it difficult to interpret the results of experiments and to draw conclusions about the compound's effects on biological processes.
Orientations Futures
There are many potential future directions for research on N-(1,1-dioxidotetrahydro-3-thienyl)-4-hydroxy-3-quinolinecarboxamide. One area of interest is in the study of protein-protein interactions, as the compound has been shown to bind to certain proteins. Additionally, there is potential for the compound to be used in the development of new cancer therapies, as it has been shown to inhibit the growth of certain cancer cells. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of N-(1,1-dioxidotetrahydro-3-thienyl)-4-hydroxy-3-quinolinecarboxamide involves the reaction of 4-hydroxy-3-quinolinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with tetrahydrothiophene-1,1-dioxide to yield the final product. This synthesis method has been well-established and has been used to produce the compound in large quantities for research purposes.
Applications De Recherche Scientifique
N-(1,1-dioxidotetrahydro-3-thienyl)-4-hydroxy-3-quinolinecarboxamide has been used in a variety of scientific research applications. One of the most common uses of this compound is in the study of protein-protein interactions. It has been shown to bind to certain proteins, which can help researchers better understand how these proteins function in the body. Additionally, this compound has been used in the study of cancer biology, as it has been shown to inhibit the growth of certain cancer cells.
Analyse Biochimique
Biochemical Properties
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxyquinoline-3-carboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions is with G protein-gated inwardly-rectifying potassium (GIRK) channels. These channels are crucial in regulating cellular excitability and are involved in various physiological processes . The compound acts as an activator of GIRK1/2 channels, enhancing their activity and thereby influencing cellular signaling pathways . This interaction is primarily mediated through binding to specific sites on the GIRK channels, leading to conformational changes that increase channel activity .
Cellular Effects
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxyquinoline-3-carboxamide has notable effects on various cell types and cellular processes. By activating GIRK channels, the compound modulates cell signaling pathways, particularly those involving G protein-coupled receptors (GPCRs). This modulation can lead to changes in gene expression and cellular metabolism . For instance, in neuronal cells, the activation of GIRK channels by this compound can result in hyperpolarization, reducing neuronal excitability and potentially impacting processes such as pain perception and anxiety . Additionally, the compound’s influence on GIRK channels in cardiac cells can affect heart rate regulation .
Molecular Mechanism
The molecular mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxyquinoline-3-carboxamide involves its binding interactions with GIRK channels. The compound binds to specific sites on the GIRK1/2 channels, inducing conformational changes that enhance channel activity . This activation leads to an increased influx of potassium ions, resulting in hyperpolarization of the cell membrane . The hyperpolarization reduces cellular excitability and modulates downstream signaling pathways. Additionally, the compound may influence gene expression by altering the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxyquinoline-3-carboxamide can vary over time. The compound has demonstrated stability under various experimental conditions, maintaining its activity over extended periods . Degradation products may form over time, potentially altering its efficacy and interactions with biomolecules . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of modulating GIRK channel activity and influencing cellular excitability .
Dosage Effects in Animal Models
The effects of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxyquinoline-3-carboxamide in animal models are dose-dependent. At lower doses, the compound effectively activates GIRK channels, leading to desired physiological outcomes such as reduced pain perception and anxiety . At higher doses, the compound may exhibit toxic or adverse effects, including excessive hyperpolarization and impaired cellular function . Threshold effects have been observed, where a minimum concentration is required to achieve significant GIRK channel activation .
Metabolic Pathways
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxyquinoline-3-carboxamide is involved in specific metabolic pathways that influence its activity and interactions with biomolecules. The compound is metabolized by various enzymes, including cytochrome P450 enzymes, which can modify its structure and activity . These metabolic transformations can affect the compound’s potency and efficacy in activating GIRK channels . Additionally, the compound may interact with cofactors that modulate its metabolic flux and influence metabolite levels .
Transport and Distribution
The transport and distribution of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxyquinoline-3-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach its target sites, such as GIRK channels . Once inside the cell, the compound may bind to intracellular proteins that facilitate its distribution and localization . This transport and distribution are crucial for the compound’s efficacy in modulating cellular processes .
Subcellular Localization
The subcellular localization of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-hydroxyquinoline-3-carboxamide is essential for its activity and function. The compound is primarily localized to the plasma membrane, where it interacts with GIRK channels . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, influencing its activity and interactions with other biomolecules . The precise localization of the compound is critical for its role in modulating cellular excitability and signaling pathways .
Propriétés
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c17-13-10-3-1-2-4-12(10)15-7-11(13)14(18)16-9-5-6-21(19,20)8-9/h1-4,7,9H,5-6,8H2,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGUQIPJSTUZDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=CNC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-phenylethyl)-N-[1-(4-pyrimidinyl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B6058463.png)
![3-{1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}-N-(4-fluoro-2-methylphenyl)propanamide](/img/structure/B6058471.png)

![1-(4-ethyl-1-piperazinyl)-3-(3-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6058484.png)



![7-{[(2-fluorophenyl)acetyl]amino}-N-[3-(methylthio)phenyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide](/img/structure/B6058514.png)
![2-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-1-(2-ethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6058522.png)

![ethyl 5-(4-isopropylbenzylidene)-2-[(4-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6058533.png)
![2-(2-methylphenoxy)-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B6058536.png)
![N-(4-fluoro-2-methylphenyl)-3-{1-[(3-methyl-1H-indol-2-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B6058541.png)
![methyl 2-({[(4-ethyl-5-hexyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B6058556.png)